molecular formula C9H11Cl2NO2 B1428430 Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride CAS No. 90942-47-5

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Cat. No.: B1428430
CAS No.: 90942-47-5
M. Wt: 236.09 g/mol
InChI Key: RVCZOTOWWCOGCQ-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO2 and its molecular weight is 236.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral Research

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride and its derivatives have been studied for their antiviral properties. Research by Ivachtchenko et al. (2015) explored substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and derivatives, finding significant activity against viruses like bovine viral diarrhea virus, hepatitis C virus, and influenza A virus. Some derivatives showed high efficacy in models of influenza pneumonia in mice, surpassing that of the antiviral Arbidol (Ivachtchenko et al., 2015).

Biochemical Research

Compounds related to this compound have been used in studies involving decarboxylation of pyruvate by thiamine analogs, as described by Yount and Metzler (1959). This research provides insights into biochemical processes and the interaction of various compounds with enzymes (Yount & Metzler, 1959).

Epigenetic Research

The role of certain chemical compounds in DNA modification has been a significant area of research. Tahiliani et al. (2009) discovered that TET1 protein can convert 5-methylcytosine into 5-hydroxymethylcytosine in DNA, suggesting potential roles in epigenetic regulation (Tahiliani et al., 2009).

Chemical Synthesis and Applications

Compounds similar to this compound have been synthesized for various applications, including in the dye industry. Jia Zhi (2002) reported the synthesis of aminomethyl Tobias, used as an intermediate in manufacturing reactive azo dyes and dyeing auxiliaries (Jia Zhi, 2002).

Electrosynthesis

Konarev et al. (2007) investigated the electrosynthesis of related compounds, studying the electroreduction of methyl 5-nitro-4-oxopentanate to synthesize 5-amino-4-oxopentanoic acid hydrochloride. This research contributes to understanding the electrochemical processes involved in synthesizing complex organic compounds (Konarev, Lukyanets, & Negrimovskii, 2007).

Antimalarial Research

Werbel et al. (1986) studied the synthesis and antimalarial activity of a series of compounds, including those related to this compound. These compounds showed activity against Plasmodium berghei in mice and had potential for clinical trials in humans (Werbel et al., 1986).

Properties

IUPAC Name

methyl 5-(aminomethyl)-2-chlorobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)7-4-6(5-11)2-3-8(7)10;/h2-4H,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCZOTOWWCOGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735145
Record name Methyl 5-(aminomethyl)-2-chlorobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90942-47-5
Record name Methyl 5-(aminomethyl)-2-chlorobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-chlorobenzoate (100 mg, 0.334 mmol) in EtOAc saturated with HCl (1 mL) was stirred at rt for 2 h. The reaction mixture was concentrated and was triturated with pentane to afford 80 mg of the title product. 1H NMR (300 MHz, DMSO d6): δ 8.20 (br s, 3H), 7.95 (s, 1H), 7.67 (s, 2H), 4.00 (s, 2H), 3.88 (s, 3H).
Name
methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-chlorobenzoate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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